molecular formula C13H9ClN2O2S B3030384 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 896722-50-2

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3030384
CAS No.: 896722-50-2
M. Wt: 292.74
InChI Key: MLCIWUYAGVFRMD-UHFFFAOYSA-N
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Description

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a chloro substituent at the 6-position and a phenylsulfonyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various cyclization reactions involving pyridine derivatives and suitable reagents.

    Chlorination: Introduction of the chloro group at the 6-position can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The phenylsulfonyl group is introduced using phenylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenylsulfonyl group can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative.

Scientific Research Applications

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the biological activity of pyrrolo[2,3-b]pyridine derivatives.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1-(phenylsulfonyl)-1H-pyrrole
  • 6-Chloro-1-(phenylsulfonyl)-1H-indole
  • 6-Chloro-1-(phenylsulfonyl)-1H-pyridine

Uniqueness

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both a chloro and phenylsulfonyl group. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H9ClN2O2S, with a molecular weight of 292.74 g/mol. The compound features a pyrrolopyridine core with a chlorine atom and a phenylsulfonyl group, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in regulating metabolic pathways and cellular signaling.
  • Protein-Ligand Interactions : It can form stable complexes with proteins, influencing their function and potentially altering signaling pathways critical for cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in the chemical structure can significantly affect its potency and selectivity:

Compound VariationBiological ActivityRemarks
6-Chloro vs. 6-BromoIncreased potencyChlorine enhances lipophilicity
Phenylsulfonyl vs. AlkylsulfonylEnhanced selectivitySulfonyl group improves binding affinity
Substituents on the pyridine ringModulates enzyme inhibitionDifferent substituents can enhance or reduce activity

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against various human cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations. These results indicate potential as an anticancer agent .
  • Kinase Inhibition : The compound was screened against a panel of protein kinases, showing selective inhibition towards specific targets involved in cancer signaling pathways. Notably, it displayed a high level of inhibition against PI5P4Kγ, indicating its potential role in cancer therapy .
  • Pharmacokinetics : In vivo studies highlighted favorable pharmacokinetic properties, including good brain penetration and moderate plasma stability. These characteristics are essential for compounds targeting central nervous system disorders .

Properties

IUPAC Name

1-(benzenesulfonyl)-6-chloropyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-12-7-6-10-8-9-16(13(10)15-12)19(17,18)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCIWUYAGVFRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677996
Record name 1-(Benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896722-50-2
Record name 1-(Benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6-Chloro-7-azaindole (9.3 g, 61.1 mmol), prepared as described (Synthesis, 1992), was dissolved in 100 ml anhydrous THF under N2. At 0° C., a 60% dispersion of NaH 3.5 g (65.9 mmol) in mineral oil was added. After stirring for 1 hour at room temperature, the mixture was cooled (0° C.) and 8.7 ml (67.2 mmol) benzenesulfonyl chloride dissolved in 20 ml anhydrous THF was added. The reaction mixture was stirred at room temperature for 1 hour. Ethyl acetate was added to the mixture and the organic layer was washed three times with a saturated NaHCO3 solution, dried (Na2SO4), filtered and concentrated. The resulting residue was purified by flash chromatography (diethyl ether/PE gradient (1:4 to pure diethyl ether) to give 1-benzenesulfonyl-6-chloro-1H-pyrrolo[2,3-b]pyridine (amorphous, 14.4 g, 80.7%) (TLC diethyl ether/PE (1/1) Rf 0.37). LCMS; Rt: 1.98 min, ([M+H]+=293).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.